![molecular formula C17H13N5O B14177079 3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol CAS No. 918870-33-4](/img/structure/B14177079.png)
3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol is a complex organic compound that features a benzimidazole moiety linked to a pyrimidine ring, which is further connected to a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol typically involves multi-step reactions. One common method includes the condensation of 1H-benzimidazole with a pyrimidine derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with a phenol derivative to yield the final product. The reaction conditions often involve the use of catalysts such as zinc chloride or silica sulfuric acid, and solvents like PEG-400 or butan-1-ol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for treating infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mecanismo De Acción
The mechanism of action of 3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or inhibition of growth .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzimidazole and pyrimidine derivatives, such as:
- 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
- 4-(1H-Benzimidazol-2-yl)-N,N-dimethylbenzenamine
- Various benzo[4,5]imidazo[1,2-a]pyrimidine derivatives .
Uniqueness
What sets 3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol apart is its unique combination of the benzimidazole, pyrimidine, and phenol moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Propiedades
Número CAS |
918870-33-4 |
|---|---|
Fórmula molecular |
C17H13N5O |
Peso molecular |
303.32 g/mol |
Nombre IUPAC |
3-[[4-(benzimidazol-1-yl)pyrimidin-2-yl]amino]phenol |
InChI |
InChI=1S/C17H13N5O/c23-13-5-3-4-12(10-13)20-17-18-9-8-16(21-17)22-11-19-14-6-1-2-7-15(14)22/h1-11,23H,(H,18,20,21) |
Clave InChI |
QOPQUQWMWKSKGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2C3=NC(=NC=C3)NC4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


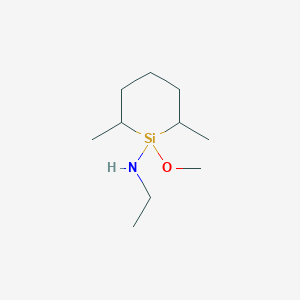
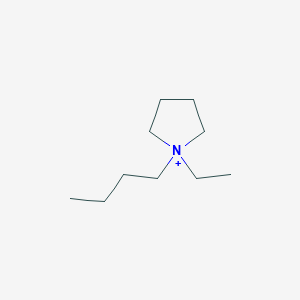
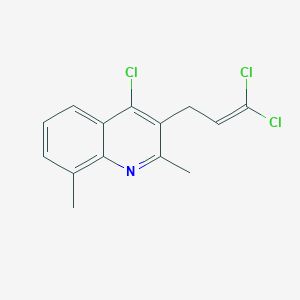
![Bicyclo[3.2.1]octa-2,6-diene](/img/structure/B14177032.png)

![4,4'-([1,1'-Biphenyl]-2,2'-diyl)bis[1-(4-methylphenyl)butane-1,3-dione]](/img/structure/B14177037.png)
![6-methyl-N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14177044.png)
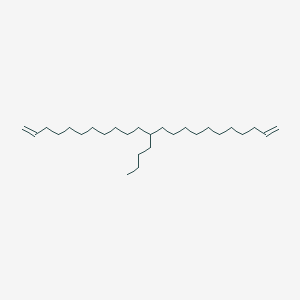
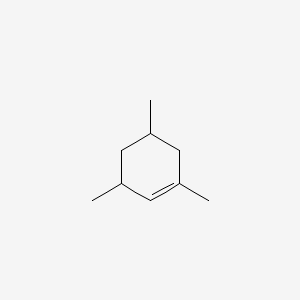
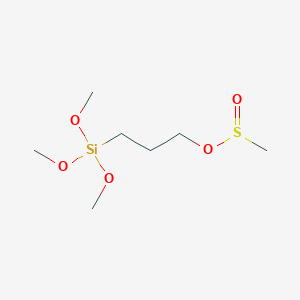
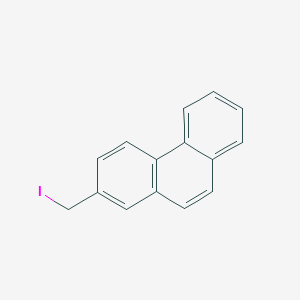
![N-(4-Chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14177076.png)


